2-Tetradecylquinoline
CAS No.: 353743-88-1
Cat. No.: VC19078348
Molecular Formula: C23H35N
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353743-88-1 |
|---|---|
| Molecular Formula | C23H35N |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | 2-tetradecylquinoline |
| Standard InChI | InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-20-19-21-16-14-15-18-23(21)24-22/h14-16,18-20H,2-13,17H2,1H3 |
| Standard InChI Key | YWOSVGKMVIXHQV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1 |
Introduction
Molecular Structure and Physicochemical Properties
Core Quinoline Framework
The quinoline moiety consists of a benzene ring fused to a pyridine ring, conferring aromaticity and planar geometry. This bicyclic system enables π-π stacking interactions and electronic delocalization, critical for binding biological targets . Substitution at the 2-position with a tetradecyl chain introduces a 14-carbon alkyl group, significantly altering the compound’s solubility and lipophilicity. The extended hydrocarbon tail enhances hydrophobic interactions with lipid bilayers, making 2-tetradecylquinoline particularly effective in membrane-associated processes .
Stereoelectronic Characteristics
The tetradecyl group’s electron-donating inductive effect slightly increases the electron density on the quinoline nitrogen, modulating its basicity (predicted pKa ~4.5–5.0). This property influences protonation states under physiological conditions, affecting bioavailability and target engagement . Molecular dynamics simulations suggest the alkyl chain adopts gauche conformations in aqueous environments, minimizing steric clashes while maximizing van der Waals interactions.
Table 1: Key Physicochemical Parameters of 2-Tetradecylquinoline
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 325.5 g/mol | |
| LogP (Octanol-Water) | ~6.2 (estimated) | |
| Aqueous Solubility | <0.1 mg/L (25°C) | |
| Melting Point | 45–48°C (observed) |
Synthetic Methodologies
Microwave-Assisted Green Synthesis
Recent advances employ microwave irradiation to accelerate reactions while reducing solvent use. A 2024 protocol achieved 85% yield by reacting 2-aminophenyl methanol with tetradecyl aldehyde in ethanol under microwave conditions (150°C, 10 minutes) . This method minimizes energy consumption and avoids toxic byproducts, aligning with green chemistry principles.
Catalyst Innovations
Nanostructured TiO₂ and montmorillonite K-10 clays have emerged as efficient catalysts. These materials provide high surface area and acidic sites, facilitating imine formation and cyclization at lower temperatures (80–100°C) . Recyclability studies show montmorillonite retains >90% activity after five cycles, enhancing cost-effectiveness .
Biological Activities and Mechanisms
Antimicrobial Efficacy
2-Tetradecylquinoline exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to ciprofloxacin. The mechanism involves disruption of membrane integrity, as evidenced by propidium iodide uptake assays . The tetradecyl chain embeds into lipid bilayers, increasing permeability and inducing ion leakage.
Table 2: Cytotoxicity Profile of 2-Tetradecylquinoline
| Cell Line | IC₅₀ (µM) | Cell Cycle Arrest | Apoptotic Markers |
|---|---|---|---|
| MCF-7 | 18.2 | G2/M | Caspase-3, PARP cleavage |
| HeLa | 12.7 | S | Bax/Bcl-2 ratio ↑ |
| K-562 | 24.9 | G1 | Cytochrome c release |
DNA Interaction Studies
Fluorescence quenching assays using ethidium bromide-displacement indicate intercalative binding to duplex DNA (Kₐ = 1.2 × 10⁵ M⁻¹) . Molecular docking suggests the quinoline ring inserts between base pairs, while the alkyl chain stabilizes minor groove contacts . This dual binding mode may explain synergistic effects in combination therapies with topoisomerase inhibitors.
Industrial and Research Applications
Materials Science
The compound’s hydrophobic nature makes it a candidate for waterproof coatings. Blending 2-tetradecylquinoline with polyethylene enhances water contact angles from 85° to 112°, surpassing commercial additives. Additionally, its fluorescence quantum yield (Φ = 0.32) enables use in organic light-emitting diodes (OLEDs) as a blue emitter .
Analytical Chemistry
Functionalized 2-tetradecylquinoline derivatives serve as ionophores in potentiometric sensors. A 2024 study demonstrated selective detection of Cu²⁺ ions with a detection limit of 0.1 nM, outperforming crown ether-based systems . The tetradecyl chain improves sensor longevity by reducing leaching from polymeric membranes.
Comparative Analysis with Analogues
Chain Length Effects
Shortening the alkyl chain to octyl (C₈) reduces antimicrobial potency (MICs > 64 µg/mL), while hexadecyl (C₁₆) analogues show marginal improvements (MICs 4–16 µg/mL). Optimal activity at C₁₄ suggests a balance between hydrophobicity and steric bulk for membrane penetration.
Heterocyclic Modifications
Replacing quinoline with isoquinoline diminishes DNA-binding affinity (Kₐ = 3.4 × 10⁴ M⁻¹), likely due to altered π-orbital alignment . Conversely, acridine hybrids exhibit enhanced topoisomerase inhibition but increased cytotoxicity to non-cancerous cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume